molecular formula C13H19FN4O B6469858 N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640896-86-0

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469858
CAS No.: 2640896-86-0
M. Wt: 266.31 g/mol
InChI Key: JDVCFLRAUXYOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a fluoropyrimidine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via a nucleophilic substitution reaction using a fluorinated pyrimidine derivative.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-tert-butyl-1-(5-bromopyrimidin-2-yl)pyrrolidine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

    N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c1-13(2,3)17-11(19)9-4-5-18(8-9)12-15-6-10(14)7-16-12/h6-7,9H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVCFLRAUXYOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.